Inosine 2',3',5'-tribenzoate

Description

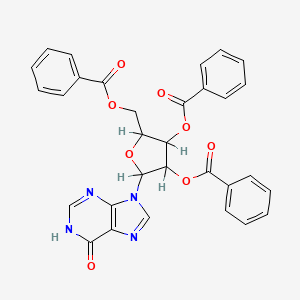

Structure

2D Structure

3D Structure

Properties

CAS No. |

6741-88-4 |

|---|---|

Molecular Formula |

C31H24N4O8 |

Molecular Weight |

580.5 g/mol |

IUPAC Name |

[3,4-dibenzoyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C31H24N4O8/c36-27-23-26(32-17-33-27)35(18-34-23)28-25(43-31(39)21-14-8-3-9-15-21)24(42-30(38)20-12-6-2-7-13-20)22(41-28)16-40-29(37)19-10-4-1-5-11-19/h1-15,17-18,22,24-25,28H,16H2,(H,32,33,36) |

InChI Key |

HYIROYSRWYWYBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Inosine 2 ,3 ,5 Tribenzoate

Glycosylation and Benzoylation Approaches to Inosine (B1671953) Tribenzoate Precursors

Two primary strategies dominate the synthesis of inosine tribenzoate: a convergent approach involving the coupling of a derivatized ribose with a hypoxanthine (B114508) base, and a direct approach involving the benzoylation of unprotected inosine.

Ribose Derivatization and Subsequent Glycosylation with Hypoxanthine Derivatives

This convergent strategy involves the preparation of a protected ribose derivative, which is then coupled with a modified hypoxanthine base to form the crucial β-N9-glycosidic bond. wikipedia.org A common precursor for the ribose unit is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This per-acylated sugar is activated for glycosylation reactions.

The key challenge in this approach is controlling the stereochemistry at the anomeric carbon (C1') to exclusively obtain the biologically relevant β-anomer. The reaction of the ribose derivative with a silylated hypoxanthine derivative, often in the presence of a Lewis acid catalyst, is a standard method. The choice of catalyst and reaction conditions is paramount for achieving high stereoselectivity. The factors controlling the stereoselectivity in C-glycosylation reactions of ribose derivatives are influenced by the electronic effects of the intermediate oxocarbenium ions. nih.gov The lowest energy conformers of these intermediates guide the incoming nucleophile to achieve the desired stereochemical outcome. nih.gov

Table 1: Example of a Glycosylation Approach

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Outcome |

|---|---|---|---|---|

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Hypoxanthine | TMSOTf, Acetonitrile (B52724) | 2',3',5'-Tri-O-benzoyl-inosine | Formation of β-N-glycosidic bond |

Direct Benzoylation of Inosine: Regioselectivity and Yield Optimization

The direct benzoylation of inosine presents a more atom-economical approach, starting from the readily available unprotected nucleoside. wikipedia.org This method involves treating inosine with an excess of a benzoylating agent, such as benzoyl chloride, in the presence of a base like pyridine (B92270). The primary challenge is achieving complete and regioselective benzoylation of the three hydroxyl groups (2', 3', and 5') without significant side reactions.

Optimizing the yield requires careful control of reaction parameters, including temperature, reaction time, and the stoichiometry of the reagents. The reactivity of the hydroxyl groups can differ, but using a sufficient excess of the acylating agent and appropriate base typically drives the reaction to completion, affording the desired tribenzoate product. This method avoids the multi-step preparation of a ribose precursor, making it a more direct route. mdpi.comnih.govnih.gov The steric and electronic properties of substituents can significantly influence the regioselectivity of acylation reactions. beilstein-journals.org

Table 2: Reagents for Direct Benzoylation of Diols and Carbohydrates

| Acylating Reagent | Catalyst/Base | Substrate Scope | Key Feature |

|---|---|---|---|

| 1-Benzoylimidazole | DBU | Diols and Carbohydrates | Metal-free, high regioselectivity for primary hydroxyls mdpi.com |

| Benzoyl Cyanide | Et3N or 4-pyrrolidinopyridine | Unprotected β-glycopyranosides | Unique regioselectivity based on substrate's diol/triol structure researchgate.net |

| Benzoyl Chloride | Pyridine | Tetrols (e.g., d-galactose) | One-step protection, outcome depends on anomeric configuration nih.govnih.gov |

Catalytic Systems and Reaction Conditions for Esterification and Anomerization Control

Catalysts are crucial in both the glycosylation and direct benzoylation pathways for synthesizing protected nucleosides. In the esterification (benzoylation) process, the catalyst's role is to enhance the electrophilicity of the carbonyl carbon of the benzoylating agent, facilitating the nucleophilic attack by the sugar's hydroxyl groups. mdpi.comyoutube.com While strong acids like sulfuric acid are common in simple esterifications, the synthesis of sensitive molecules like nucleosides often employs base catalysis (e.g., pyridine, DMAP) or coupling reagents. youtube.comorganic-chemistry.org

For glycosylation, Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin tetrachloride (SnCl4) are frequently used. These catalysts activate the ribose derivative to form an intermediate oxocarbenium ion. The reaction conditions, including solvent and temperature, are optimized to control the anomeric outcome, favoring the formation of the β-glycosidic bond. The choice of protecting groups on the ribose can also exert neighboring group participation effects, further directing the stereochemistry of the glycosylation.

Enzymatic systems, particularly using lipases, offer an alternative for esterification under milder conditions, which can be beneficial for complex molecules. youtube.com Additionally, various heterogeneous catalytic systems, including ion-exchange resins and metal oxides, have been explored to simplify catalyst removal and improve reusability. mdpi.com

Purification and Isolation Strategies for Highly Protected Nucleosides

The purification of Inosine 2',3',5'-tribenzoate from reaction mixtures is essential to obtain a product of high purity for subsequent applications. Given its fully protected nature, the compound is significantly less polar than unprotected inosine or partially benzoylated byproducts. This difference in polarity is exploited in standard purification techniques.

Silica gel column chromatography is the most common method for isolating highly protected nucleosides. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) is used to elute the components from the silica gel, with the non-polar, fully protected product eluting before more polar impurities. nih.gov

An alternative purification strategy involves selective solvent extraction or slurry washing. google.com In this process, the crude solid product is washed with a solvent in which the desired protected nucleoside is insoluble or only slightly soluble, but in which the impurities are soluble. google.com This can effectively remove both more polar and less polar impurities. Subsequent recrystallization from an appropriate solvent system can further enhance the purity of the final product.

Comparative Analysis of Solution-Phase versus Solid-Phase Synthetic Efficiency for Protected Nucleosides

The synthesis of protected nucleosides can be performed using either solution-phase or solid-phase techniques, each with distinct advantages and disadvantages.

Solution-phase synthesis is the traditional approach where all reactions are carried out in a homogeneous solution. creative-peptides.com Its main advantage is scalability; it is generally more straightforward to produce large quantities of material compared to solid-phase methods. However, purification after each step can be laborious and time-consuming, often requiring extraction and column chromatography, which can lead to significant product loss. creative-peptides.com

Table 3: Comparison of Solution-Phase and Solid-Phase Synthesis for Protected Nucleosides

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

|---|---|---|

| Principle | Reactions occur in a homogeneous liquid phase. creative-peptides.com | Synthesis occurs on an insoluble solid support. chempep.com |

| Purification | Often requires extraction and chromatography after each step. creative-peptides.com | Simplified; excess reagents washed away by filtration. nih.gov |

| Scalability | Generally easier to scale up for large quantities. nih.gov | Can be limited by the capacity of the solid support. |

| Automation | More complex to automate. | Easily automated, as seen in peptide and DNA synthesizers. |

| Yield | Can have higher product loss during purification steps. | High stepwise yields due to the use of excess reagents. |

| Efficiency | Potentially more efficient for large-scale synthesis of a single molecule. nih.gov | Highly efficient for multi-step, sequential synthesis (e.g., oligonucleotides). umich.edu |

Protecting Group Chemistry in the Context of Inosine 2 ,3 ,5 Tribenzoate

Benzoyl Ester as a Hydroxyl Protecting Group: Properties and Selection Criteria

The benzoyl (Bz) group is a widely used acyl protecting group for hydroxyl functions in organic synthesis, especially in the chemistry of nucleosides and carbohydrates. highfine.com Its selection is based on a favorable combination of properties that make it robust yet removable when needed. wikipedia.orglibretexts.org

The introduction of benzoyl groups typically involves the reaction of the alcohol with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. highfine.com For substrates with significant steric hindrance, 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction. highfine.com

Key properties that influence the selection of benzoyl esters include their stability and removal conditions. Compared to other acyl groups like the acetyl (Ac) group, the benzoyl group is more stable. wikipedia.orglibretexts.org This enhanced stability is crucial for enduring multiple synthetic steps. The primary method for its removal is hydrolysis under basic conditions. wikipedia.org

Table 1: Properties of Benzoyl (Bz) as a Hydroxyl Protecting Group

| Property | Description | Source(s) |

|---|---|---|

| Introduction | Typically via reaction with benzoyl chloride or benzoic anhydride in the presence of a base (e.g., pyridine). | highfine.com |

| Stability | More stable than the acetyl (Ac) protecting group. Generally stable to acidic conditions and hydrogenolysis. | wikipedia.orglibretexts.org |

| Cleavage | Removed by hydrolysis under basic conditions (e.g., K₂CO₃, NH₃, NaOMe in MeOH). | highfine.comwikipedia.org |

| Common Use | Widely applied in the synthesis of sugars and nucleosides. | highfine.comlibretexts.org |

Orthogonal Protecting Group Strategies Facilitated by Benzoylation

Orthogonal protection is a sophisticated strategy that allows for the selective removal of one type of protecting group in a molecule that contains multiple, different protecting groups, without affecting the others. wikipedia.orgbham.ac.uk This is achieved by choosing groups that are cleaved under distinct and non-interfering reaction conditions. bham.ac.uk

The benzoylation of the 2', 3', and 5' hydroxyls of inosine (B1671953) is a cornerstone of many orthogonal strategies in RNA synthesis. Because benzoyl esters are stable to a variety of conditions, other protecting groups can be selectively removed in their presence. For instance, silyl-based protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, are often used to protect the 2'-hydroxyl position in ribonucleosides. libretexts.orgumich.edu These silyl (B83357) ethers can be selectively cleaved using a fluoride (B91410) source, like tetra-n-butylammonium fluoride (TBAF), while the benzoyl groups at other positions remain intact. libretexts.orgnih.gov Similarly, the dimethoxytrityl (DMT) group, frequently used to protect the 5'-hydroxyl group, is labile to weak acids, conditions under which the benzoyl esters are completely stable. libretexts.orgumich.edu

This compatibility allows for a programmed sequence of deprotection and reaction at specific sites within the nucleoside.

Table 2: Example of an Orthogonal Protection Strategy

| Protecting Group | Position on Ribose | Cleavage Condition | Stability of Benzoyl Group | Source(s) |

|---|---|---|---|---|

| Dimethoxytrityl (DMT) | 5'-OH | Weak Acid (e.g., Trichloroacetic acid) | Stable | libretexts.orgumich.edu |

| tert-Butyldimethylsilyl (TBDMS) | 2'-OH | Fluoride Ion (e.g., TBAF) | Stable | libretexts.orgnih.gov |

| Benzoyl (Bz) | 3'-OH, 5'-OH | Base (e.g., Aqueous Ammonia) | N/A (Cleaved) | libretexts.orgwikipedia.org |

Selective Deprotection Methodologies for Inosine 2',3',5'-tribenzoate Derivatives

The removal of benzoyl groups (deprotection) is a critical final step in a synthetic sequence. For this compound, this is typically accomplished by base-catalyzed hydrolysis (saponification). wikipedia.org The choice of base and reaction conditions can be tuned to achieve either complete or selective deprotection.

Commonly used reagents for complete deprotection include aqueous or ethanolic ammonia (B1221849) and sodium methoxide (B1231860) in methanol (B129727). nih.gov A study comparing various deprotection conditions for N-benzoyl groups on nucleobases found that aqueous methylamine (B109427) is particularly effective, cleaving the groups rapidly. nih.gov Ethanolic ammonia, while slower, can offer higher selectivity between different types of acyl protecting groups. nih.gov

Regioselective deprotection, the removal of a benzoyl group from one specific hydroxyl position while leaving others intact, is more challenging. It often relies on subtle differences in steric hindrance or the use of specific reagents. For example, in the related field of inositol (B14025) chemistry, diisobutylaluminium hydride (DIBAL-H) has been used for the regioselective reductive deprotection of orthobenzoates, a strategy that relies on the steric environment around the ester. nih.govrsc.org While not a direct application to inosine tribenzoate, it highlights that specialized reagents can achieve selective cleavage. The relative rate of hydrolysis under basic conditions generally follows the order of steric accessibility, with primary esters (at the 5' position) often being more labile than secondary ones (at the 2' and 3' positions).

Table 3: Common Deprotection Reagents for Benzoyl Esters

| Reagent | Conditions | Selectivity/Notes | Source(s) |

|---|---|---|---|

| Aqueous Ammonia | Room temperature or gentle heating | Standard method for complete deprotection in oligonucleotide synthesis. | nih.gov |

| Aqueous Methylamine | Room temperature | Generally faster than ammonia for cleaving acyl protecting groups. | nih.gov |

| Sodium Methoxide (NaOMe) | Methanol (MeOH) | A strong base, effective for rapid and complete deprotection. | beilstein-journals.org |

| Potassium Carbonate (K₂CO₃) | Methanol/Water | A milder basic condition for hydrolysis. | highfine.com |

Stability and Compatibility of Benzoyl Protection under Diverse Reaction Conditions

A key advantage of the benzoyl protecting group is its stability across a wide range of reaction conditions, which is essential for its use in complex, multi-step syntheses. umich.edu The benzoyl esters of this compound are compatible with many reagents and transformations used in modern organic chemistry.

The stability of the benzoyl group under acidic conditions is particularly noteworthy. It allows for the selective removal of acid-labile groups like the 5'-DMT group without affecting the benzoyl esters on the sugar ring. libretexts.org Furthermore, benzoyl groups are completely stable to the fluoride-based reagents, such as TBAF, that are used to cleave silyl ether protecting groups like TBDMS or TIPS. nih.gov They are also resistant to the conditions of catalytic hydrogenolysis, which are used to remove benzyl (B1604629) (Bn) ethers, another common class of hydroxyl protecting groups. libretexts.org This broad compatibility makes the benzoyl group an integral part of orthogonal protection schemes in RNA synthesis. umich.edu

Table 4: Compatibility of Benzoyl Protecting Groups

| Reaction Condition | Purpose | Benzoyl Group Stability | Source(s) |

|---|---|---|---|

| Mild Acid (e.g., trichloroacetic acid in DCM) | Removal of DMT groups | Stable | libretexts.org |

| Fluoride Ion (e.g., TBAF in THF) | Removal of silyl ethers (TBDMS, TIPS) | Stable | libretexts.orgnih.gov |

| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Removal of benzyl (Bn) ethers | Stable | umich.edu |

| Oxidation (select conditions) | Varies depending on reagent | Generally robust, but can be cleaved by strong oxidants. | wikipedia.org |

| Reduction (select conditions) | Varies depending on reagent | Stable to many reducing agents but can be cleaved by strong hydrides. | wikipedia.org |

Mechanistic Investigations and Chemical Transformations of Inosine 2 ,3 ,5 Tribenzoate

Reactivity of the Hypoxanthine (B114508) Moiety in Benzoylated Inosine (B1671953)

With the hydroxyl groups of the ribose unit masked by benzoyl esters, chemical reactions can be directed toward the hypoxanthine moiety. This allows for the synthesis of a diverse array of inosine analogues.

The hypoxanthine base of protected inosine offers several sites for chemical modification. A common strategy involves the activation of the C6 oxygen, converting it into a better leaving group to allow for nucleophilic aromatic substitution (SNAr) reactions. For instance, the hydroxyl group can be converted to an O6-(benzotriazol-1-yl) intermediate, which can then be displaced by various nucleophiles. nih.gov This approach enables the synthesis of O6-alkyl and -aryl ethers of inosine. nih.gov

Another powerful method involves converting the C6-oxo group into a thio group or a halo group, which can then be subjected to further modifications. The C6 position is particularly susceptible to nucleophilic attack. Additionally, the N1 position of the purine (B94841) ring can be a site for alkylation. Inspired by studies on protected adenosine (B11128), it has been shown that fully protected nucleoside phosphoramidites can be selectively alkylated under phase-transfer conditions. acs.org While direct benzoylation of the exocyclic amine of guanosine (B1672433) can be complex, the principles of modifying the purine base while the sugar is protected are well-established. acs.org

A versatile approach for creating diversity on the purine scaffold is the use of diazido-purine derivatives. For example, 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine can be converted to a diazido derivative, which then serves as a precursor for various modifications. The triazolyl group, formed via a "click" reaction, can act as an excellent leaving group at the C6 position for SNAr reactions with N- and S-nucleophiles. nih.gov Although this example uses acetyl protection, the chemical principles are directly applicable to the tribenzoate analogue.

Table 1: Examples of Site-Specific Modifications on the Purine Base of Protected Inosine Analogues

| Reaction Type | Target Site | Reagents | Product Class |

|---|---|---|---|

| O-Alkylation | C6-Oxygen | BOP, Cs₂CO₃, Alcohol | O⁶-Alkylinosine Derivatives nih.gov |

| O-Arylation | C6-Oxygen | BOP, Cs₂CO₃, Phenol | O⁶-Arylguanosine Derivatives nih.gov |

| Azidation/SNAr | C6-Position | NaN₃ then Nucleophile | 6-Amino/Thio-purine Derivatives nih.gov |

| N-Alkylation | N1-Position | Alkyl Halide, Bu₄NBr, NaOH | N¹-Alkyladenosine Derivatives acs.org |

Enzymatic transformations provide a highly specific means of modifying nucleosides and their analogues, often under mild conditions. nih.gov Inosine and its derivatives are central to purine metabolism and are substrates for numerous enzymes. wikipedia.orgnih.gov Inosine monophosphate (IMP), which can be generated from inosine, is a key branch-point metabolite. nih.govmdpi.com

One of the most significant enzymes in this context is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). nih.gov This is a critical step in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov Analogues of IMP can act as substrates or inhibitors of IMPDH, providing a route to novel guanosine-like compounds or therapeutic agents. wikipedia.orgresearchgate.net

Other enzymes involved in purine interconversion include:

Adenosine Deaminase (ADA): This enzyme converts adenosine and its analogues to their corresponding inosine derivatives. mdpi.com This is particularly useful in chemoenzymatic synthesis.

Purine Nucleoside Phosphorylase (PNP): This enzyme reversibly cleaves the glycosidic bond of inosine to yield hypoxanthine and ribose-1-phosphate. wikipedia.org

IMP Cyclohydrolase: This enzyme is involved in the de novo purine pathway, and analogues of IMP with electronegative substituents at the C2 position have been studied as potent inhibitors. nih.gov

The enzymes responsible for adenosine-to-inosine (A-to-I) editing in mRNA, known as ADARs (adenosine deaminases acting on RNA), also highlight the biological relevance of inosine formation. nih.gov While these enzymes typically act on larger RNA molecules, their specificity demonstrates the potential for biocatalysis in modifying the purine base. nih.govresearchgate.net

Table 2: Key Enzymes in the Interconversion of Inosine and its Analogues

| Enzyme | Reaction | Significance |

|---|---|---|

| IMP Dehydrogenase (IMPDH) | Converts IMP to Xanthosine Monophosphate (XMP) | Key step in guanine nucleotide synthesis. nih.gov |

| Adenosine Deaminase (ADA) | Deaminates adenosine analogues to inosine analogues | Used in chemoenzymatic synthesis. mdpi.com |

| IMP Cyclohydrolase | Part of the de novo purine synthesis pathway | Target for inhibitor design using IMP analogues. nih.gov |

| Adenosine Deaminases Acting on RNA (ADARs) | Convert adenosine to inosine within RNA | A major form of RNA editing. nih.gov |

Reactions at the Fully Protected Ribofuranose Core

The benzoylated ribofuranose core of Inosine 2',3',5'-tribenzoate is generally stable, but the protecting groups can be selectively removed to allow for further functionalization at specific positions of the sugar.

The three benzoyl groups on the ribose moiety exhibit different reactivities, allowing for selective deprotection under controlled conditions. The 5'-benzoate, being a primary ester, is typically more labile than the secondary 2'- and 3'-esters. This difference allows for the selective removal of the 5'-benzoyl group, exposing the primary 5'-hydroxyl group for further reactions such as phosphorylation to create inosine monophosphate derivatives or for the attachment of labels or other moieties.

Selective manipulation of the 2'- and 3'-hydroxyl groups is also crucial, particularly for the synthesis of RNA. Studies have focused on the selective 2'-benzoylation of 5'-O-protected ribonucleosides. nih.govnih.gov The resulting 2'-benzoate can sometimes isomerize to the 3'-position. nih.govnih.gov This chemistry is fundamental for creating building blocks where only one of the secondary hydroxyls is free for subsequent reactions. The development of methods for regioselective deprotection, such as the removal of anomeric protecting groups while leaving others intact, demonstrates the high level of control achievable in carbohydrate chemistry. researchgate.net These strategies enable the precise, stepwise modification of the ribose core after initial protection as the tribenzoate. chemrxiv.org

One of the most important applications of protected nucleosides like this compound is their conversion into phosphoramidite (B1245037) building blocks for use in automated solid-phase oligonucleotide synthesis. This conversion requires a free hydroxyl group on the ribose, typically at the 3'-position.

The synthesis pathway generally involves:

Protection: Full benzoylation of inosine to give this compound.

Selective 5'-Deprotection: Removal of the 5'-benzoyl group.

5'-Reprotection: Introduction of an acid-labile dimethoxytrityl (DMT) group at the 5'-hydroxyl position. The DMT group is essential for monitoring coupling efficiency during automated synthesis.

Selective 2'- and 3'-Deprotection/Isomerization: Manipulation to free the 3'-hydroxyl group while keeping the 2'-hydroxyl protected (e.g., with a t-butyldimethylsilyl (TBDMS) or another benzoyl group). nih.gov

Phosphitylation: The final step is the reaction of the free 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. nih.govnih.gov This creates the reactive phosphoramidite moiety required for coupling to the growing oligonucleotide chain on a solid support. atdbio.com

Deoxyinosine (dI) phosphoramidites are also widely used as "universal bases" in primers and probes, as hypoxanthine can form base pairs with all four canonical bases, albeit with varying stability. lumiprobe.comglenresearch.com The synthesis of inosine-containing RNA requires the corresponding ribonucleoside phosphoramidite, for which this compound is a potential precursor. nih.gov

Elucidation of Reaction Mechanisms in Nucleoside Benzoylation and Subsequent Transformations

The benzoylation of inosine to form this compound is typically achieved using benzoyl chloride in the presence of a base like pyridine (B92270). This reaction often follows the Schotten-Baumann mechanism. unacademy.combyjus.com

The key steps of the base-catalyzed benzoylation mechanism are:

Nucleophilic Attack: A lone pair of electrons from a hydroxyl group on the inosine ribose attacks the electrophilic carbonyl carbon of benzoyl chloride.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Proton Transfer: The base (e.g., pyridine) removes the proton from the hydroxyl group, which is now positively charged.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. byjus.com

The reaction is driven to completion by the base, which also neutralizes the HCl byproduct. byjus.com Alternative, milder methods for benzoylation have also been developed, such as using benzoyl cyanide in an ionic liquid or with a catalytic amount of DMAP, which can offer improved selectivity and efficiency. nih.govresearchgate.net The poor solubility of nucleosides like guanosine and inosine can sometimes necessitate elevated temperatures, which may lead to non-selective perbenzoylation. lookchem.com

The mechanisms of subsequent transformations are equally important. The SNAr reactions at the C6 position of the purine ring proceed via a Meisenheimer-like intermediate, where the aromaticity of the purine ring is temporarily disrupted. The stability of this intermediate and the nature of the leaving group are critical for the reaction's success. nih.gov The conversion to a phosphoramidite is a nucleophilic substitution at the phosphorus atom of the phosphitylating agent, where the 3'-hydroxyl group of the protected nucleoside acts as the nucleophile.

Strategic Applications of Inosine 2 ,3 ,5 Tribenzoate in Advanced Chemical Synthesis

Precursor for the Synthesis of Diverse Nucleoside Analogues

The chemical stability of Inosine (B1671953) 2',3',5'-tribenzoate makes it an excellent precursor for the synthesis of a wide array of nucleoside analogues with potential therapeutic applications. Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.gov Modifications to the natural nucleoside structure can alter their biological activity, metabolic stability, and target specificity. nih.gov

The synthesis of these analogues often requires multi-step procedures where protecting groups are essential. The benzoyl groups in Inosine 2',3',5'-tribenzoate mask the ribose hydroxyls, allowing for targeted modifications. For instance, the O6 position of the hypoxanthine (B114508) ring can be selectively targeted to create ether derivatives. sigmaaldrich.com A general strategy involves performing the desired chemical modification on the protected tribenzoate scaffold, followed by the removal of the benzoyl groups (debenzoylation) under basic conditions, such as with methanolic ammonia (B1221849), to yield the final nucleoside analogue. This approach has been used to create various classes of analogues from different nucleoside precursors. researchgate.net

For example, by starting with a protected inosine derivative, it is possible to synthesize analogues with modifications that impart specific biological properties, such as enhanced antiviral activity or the ability to act as chain terminators in DNA or RNA synthesis. beilstein-journals.org The synthesis of 1,2,3-triazolyl nucleoside analogues, which have shown promise as antiviral agents, often starts from a protected ribose derivative, highlighting the importance of such precursors in medicinal chemistry. nih.gov

Table 1: Potential Nucleoside Analogue Classes Synthesized from Protected Inosine Precursors

| Analogue Class | Potential Modification Site | Rationale for Synthesis |

|---|---|---|

| O6-Alkyl/Aryl Ethers | O6 of Hypoxanthine | To alter hydrogen bonding patterns and enzyme recognition. sigmaaldrich.com |

| C8-Substituted Analogues | C8 of Hypoxanthine | To introduce steric bulk or functional groups that modulate biological activity. |

| Sugar-Modified Analogues | 2' or 3' position of Ribose | To create chain terminators for viral polymerases or enhance nuclease resistance. nih.gov |

| Tricyclic Nucleosides | N1 and N6 of Hypoxanthine | To create extended aromatic systems with altered base-pairing and stacking interactions. researchgate.net |

Building Block in Oligonucleotide Synthesis

While not used directly in its tribenzoate form, the compound is a key starting material for producing the actual building blocks used in automated oligonucleotide synthesis.

The gold standard for chemically synthesizing DNA and RNA is the phosphoramidite (B1245037) method, which is performed on an automated solid-phase synthesizer. beilstein-journals.orgnih.gov This process involves the sequential addition of protected nucleoside monomers, called phosphoramidites, to a growing oligonucleotide chain attached to a solid support, such as controlled pore glass (CPG). beilstein-journals.org

To be used in this process, this compound must first be converted into an inosine phosphoramidite. This conversion involves a series of chemical steps:

Selective 5'-Deprotection: Removal of the 5'-benzoyl group to free the primary hydroxyl group.

5'-Tritylation: Reaction of the free 5'-hydroxyl with a dimethoxytrityl (DMT) group. The DMT group is an acid-labile protecting group that is removed at the start of each coupling cycle on the synthesizer, and its release as a colored cation allows for real-time monitoring of synthesis efficiency. nih.gov

Selective 3'-Deprotection: Removal of the 3'-benzoyl group to expose the 3'-hydroxyl, while the 2'-benzoyl group remains to protect the 2'-hydroxyl.

Phosphitylation: Reaction of the free 3'-hydroxyl with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety. beilstein-journals.org

The resulting 5'-O-DMT-2'-O-benzoyl-inosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is then ready for use in solid-phase synthesis. The synthesis proceeds in a four-step cycle in the 3' to 5' direction. beilstein-journals.orgresearchgate.net

Table 2: The Phosphoramidite Solid-Phase Synthesis Cycle

| Step | Action | Reagents | Purpose |

|---|---|---|---|

| 1. Detritylation | Removal of the 5'-DMT group | Trichloroacetic Acid (TCA) in Dichloromethane | Exposes the 5'-hydroxyl group of the support-bound nucleoside for the next coupling reaction. |

| 2. Coupling | Addition of the next phosphoramidite | Inosine phosphoramidite + Activator (e.g., Tetrazole) | Forms a phosphite (B83602) triester bond between the incoming monomer and the growing oligonucleotide chain. |

| 3. Capping | Acetylation of unreacted 5'-hydroxyls | Acetic Anhydride (B1165640) and N-Methylimidazole | Prevents the formation of deletion mutants (failure sequences) by blocking unreacted chains from further elongation. |

| 4. Oxidation | Oxidation of the phosphite triester | Iodine and Water | Converts the unstable phosphite triester linkage into a more stable phosphotriester linkage. |

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the benzoyl and cyanoethyl groups) are removed using aqueous ammonia or other basic solutions to yield the final, purified oligonucleotide. atdbio.com

The incorporation of inosine into an oligonucleotide is itself a significant modification that alters the properties of the resulting nucleic acid strand. google.com Inosine is often referred to as a "universal base" because its hypoxanthine base can form hydrogen bonds with all four canonical DNA bases (Adenine, Guanine (B1146940), Cytosine, and Thymine), albeit with varying stability. google.com This "wobble" pairing is particularly useful in applications such as primers for PCR of a gene with unknown sequence variations or as probes for detecting multiple targets. google.com

The use of this compound as a precursor allows for the site-specific introduction of inosine at any desired position within a synthetic oligonucleotide. The resulting modified oligonucleotide will have altered hybridization characteristics. Specifically, the thermal stability (melting temperature, Tm) of a duplex containing an inosine base pair will be different from that of a duplex with standard Watson-Crick base pairs. This property can be harnessed to fine-tune the binding affinity of an oligonucleotide probe or primer.

Furthermore, the protected nature of this compound allows for the synthesis of even more complex modified oligonucleotides. Chemical modifications can be made to the hypoxanthine base of the tribenzoate precursor before it is converted into a phosphoramidite. These modifications can introduce functionalities that confer properties like nuclease resistance, enhanced cellular uptake, or the ability to be fluorescently labeled. For example, 2'-O-Methyl inosine modifications can increase nuclease resistance and improve duplex stability, which is highly desirable for antisense oligonucleotides. nih.gov

Table 3: Base Pairing Interactions of Inosine in a DNA Duplex

| Base in Opposite Strand | Pairing Interaction | Relative Stability |

|---|---|---|

| Cytosine (C) | I:C (Wobble) | Strongest |

| Adenine (A) | I:A (Wobble) | Intermediate |

| Thymine (T) | I:T (Wobble) | Weak |

| Guanine (G) | I:G (Wobble) | Weakest |

Role in the Construction of Nucleoside-Carbohydrate Conjugates

Nucleoside-carbohydrate conjugates, also known as glycoconjugated oligonucleotides, are molecules where one or more carbohydrate units are covalently attached to a nucleic acid. These conjugates are of significant interest, particularly for therapeutic applications, as the carbohydrate moiety can act as a ligand for specific cell-surface receptors, facilitating targeted delivery of the oligonucleotide to specific tissues or cells. nih.gov

This compound serves as a valuable, fully protected starting material for the synthesis of these complex molecules. The synthesis of nucleoside-carbohydrate conjugates can be approached in several ways where a stable, protected precursor is essential. researchgate.net

One common strategy is the "building block" approach, where a glycosylated nucleoside phosphoramidite is synthesized and then incorporated into an oligonucleotide using standard solid-phase synthesis. To create such a building block from this compound, one could:

Selectively deprotect one of the ribose hydroxyls (e.g., the 5'-OH).

Attach a linker molecule to the free hydroxyl.

Conjugate a desired carbohydrate to the other end of the linker.

Chemically transform the resulting glycosylated nucleoside into the corresponding phosphoramidite for oligonucleotide synthesis.

Alternatively, the carbohydrate could be attached directly to the hypoxanthine base. The protected tribenzoate scaffold prevents unwanted side reactions on the ribose sugar while the base is being modified. For example, gold-catalyzed N-glycosylation reactions have been shown to be effective for coupling glycosyl donors to nucleobases. Starting with this compound would ensure that only the nucleobase is available for such a reaction. After successful conjugation, the benzoyl protecting groups are removed to yield the nucleoside-carbohydrate conjugate, which can then be further functionalized for various applications.

Table 4: Synthetic Strategies for Oligonucleotide-Carbohydrate Conjugates

| Strategy | Description | Role of Protected Inosine |

|---|---|---|

| Postsynthetic Conjugation | An oligonucleotide is synthesized first, often with a reactive linker, and the carbohydrate is attached in a subsequent solution-phase reaction. | Not directly involved, but the base oligonucleotide could contain inosine. |

| Solid-Phase Conjugation | The carbohydrate is attached to the oligonucleotide while it is still bound to the solid support. | A protected inosine phosphoramidite would be incorporated during synthesis prior to conjugation. |

| Building Block Approach | A phosphoramidite monomer already containing the carbohydrate is synthesized and used directly in oligonucleotide synthesis. | This compound would be a key precursor for creating the inosine-carbohydrate phosphoramidite. |

| Solid-Support Approach | The synthesis starts from a solid support to which the carbohydrate has already been attached. | Not applicable for internal incorporation, only for 3'-end conjugation. |

Advanced Spectroscopic and Analytical Characterization of Inosine 2 ,3 ,5 Tribenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules, including complex derivatives like Inosine (B1671953) 2',3',5'-tribenzoate. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecular framework can be constructed.

For Inosine 2',3',5'-tribenzoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the purine (B94841) base, the ribose sugar moiety, and the three benzoate (B1203000) groups. The protons on the purine ring (H-2 and H-8) would appear as singlets in the downfield region. The anomeric proton of the ribose (H-1') would present as a doublet, with its chemical shift and coupling constant providing information about the β-glycosidic linkage. The remaining ribose protons (H-2', H-3', H-4', and H-5') would show complex splitting patterns due to spin-spin coupling, and their chemical shifts would be significantly downfield compared to unsubstituted inosine due to the deshielding effect of the adjacent benzoyl groups. The aromatic protons of the three benzoate groups would appear as multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbons of the benzoate groups would be observed at the most downfield chemical shifts. The carbons of the purine and benzene (B151609) rings would resonate in the aromatic region, while the ribose carbons would appear in the aliphatic region. The chemical shifts of the ribose carbons (C-2', C-3', and C-5') would be indicative of the esterification.

| Atom | Inosine (¹H) chemicalbook.com | This compound (¹H) (Predicted) | Inosine (¹³C) researchgate.net | This compound (¹³C) (Predicted) | |

|---|---|---|---|---|---|

| H-2 | 8.114 | ~8.2-8.4 | C-2 | 145.5 | ~146-148 |

| H-8 | 8.375 | ~8.4-8.6 | C-4 | 148.1 | ~149-151 |

| H-1' | 5.901 | ~6.1-6.3 | C-5 | 124.5 | ~125-127 |

| H-2' | 4.516 | ~5.8-6.0 | C-6 | 156.8 | ~157-159 |

| H-3' | 4.160 | ~5.6-5.8 | C-8 | 139.0 | ~140-142 |

| H-4' | 3.971 | ~4.5-4.7 | C-1' | 87.9 | ~88-90 |

| H-5'a, H-5'b | 3.680, 3.583 | ~4.3-4.5 | C-2' | 74.2 | ~75-77 (esterified) |

| Benzoate-H | - | ~7.4-8.1 | C-3' | 70.5 | ~71-73 (esterified) |

| C-4' | 85.8 | ~86-88 | |||

| C-5' | 61.5 | ~63-65 (esterified) | |||

| Benzoate-C=O | - | ~165-170 | |||

| Benzoate-C | - | ~128-134 |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for molecular weight determination, molecular fingerprinting, and purity assessment of chemical compounds. For this compound, with a molecular formula of C₃₁H₂₄N₄O₈, the expected exact mass is approximately 580.1598 g/mol . nist.gov

Electron ionization (EI) mass spectrometry of this compound would likely lead to extensive fragmentation. The fragmentation pattern would serve as a "molecular fingerprint," unique to the compound. Predicted fragmentation pathways include the cleavage of the glycosidic bond, leading to the formation of ions corresponding to the tribenzoylated ribose and the hypoxanthine (B114508) base. Further fragmentation of the sugar moiety would involve the loss of benzoate groups. The hypoxanthine fragment would likely undergo fragmentation characteristic of the purine ring system.

Softer ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are generally preferred for analyzing fragile molecules like nucleoside derivatives as they tend to produce the protonated molecular ion [M+H]⁺ or other adducts with minimal fragmentation. This allows for the accurate determination of the molecular weight and serves as a primary indicator of the compound's identity and purity. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, further confirming the molecular formula.

| Fragment Description | Predicted m/z |

|---|---|

| [M+H]⁺ (Protonated Molecule) | 581.1671 |

| [M+Na]⁺ (Sodium Adduct) | 603.1490 |

| [Tribenzoylated Ribose]⁺ | 449.1236 |

| [Hypoxanthine+H]⁺ | 137.0463 |

| [M+H - Benzoic Acid]⁺ | 459.1301 |

| [M+H - 2 x Benzoic Acid]⁺ | 337.0931 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, as provided by the NIST WebBook, displays characteristic absorption bands that confirm its structure. nist.gov

The most prominent features in the IR spectrum are the strong absorptions corresponding to the carbonyl (C=O) stretching of the ester groups, which are expected in the region of 1720-1740 cm⁻¹. The spectrum will also show characteristic bands for the aromatic C-H and C=C stretching vibrations from the benzoate and purine rings. The N-H stretching vibration of the purine ring is also expected. The absence of a broad O-H stretching band, which would be prominent in the spectrum of inosine, confirms the esterification of the hydroxyl groups of the ribose moiety.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3400 (broad) | N-H | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~1730 | Ester C=O | Stretching |

| ~1600, ~1450 | Aromatic C=C | Stretching |

| ~1270, ~1100 | C-O (Ester) | Stretching |

Chromatographic Methodologies (LC-MS/MS, HPLC) for Separation and Quantification in Complex Mixtures

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), are essential for the separation, identification, and quantification of this compound, especially in complex mixtures such as reaction monitoring samples or biological matrices.

Due to the presence of the three bulky and nonpolar benzoate groups, this compound is significantly more hydrophobic than its parent compound, inosine. Therefore, reversed-phase HPLC would be the method of choice for its separation. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. The retention time of this compound would be significantly longer than that of inosine under these conditions.

For highly sensitive and selective quantification, LC-MS/MS is the preferred technique. In this method, the compound is first separated by HPLC and then detected by a tandem mass spectrometer. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, providing excellent selectivity and sensitivity even in complex matrices. A validated LC-MS/MS method would allow for the accurate determination of the concentration of this compound in various samples.

| Parameter | Proposed Condition |

|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection (HPLC) | UV at ~230 nm and ~260 nm |

| Ionization (LC-MS/MS) | Electrospray Ionization (ESI), positive mode |

| MRM Transitions (LC-MS/MS) | Precursor ion (e.g., m/z 581.2) to product ions (e.g., m/z 449.1, 137.0) |

Application of Advanced Spectroscopic Approaches for Reaction Progress Monitoring

Advanced spectroscopic techniques can be applied for real-time or near-real-time monitoring of the synthesis of this compound. The benzoylation of inosine involves the reaction of inosine with benzoyl chloride in the presence of a base. This reaction can be monitored by observing the changes in the spectroscopic signatures of the reactants and the product.

For instance, in-situ IR spectroscopy can be used to monitor the disappearance of the broad O-H stretching band of inosine and the appearance of the strong C=O stretching band of the benzoate esters. Similarly, the progress of the reaction can be followed by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC. The chromatograms would show a decrease in the peak corresponding to inosine and an increase in the peak corresponding to this compound.

NMR spectroscopy can also be employed to monitor the reaction. By acquiring ¹H NMR spectra of the reaction mixture over time, the conversion of inosine to its tribenzoate derivative can be quantified by comparing the integration of the signals of the starting material and the product. For example, the disappearance of the signals for the hydroxyl protons of inosine and the appearance of the signals for the benzoate protons would indicate the progress of the reaction.

| Technique | Observed Change | Indication |

|---|---|---|

| IR Spectroscopy | Disappearance of broad O-H stretch (~3300 cm⁻¹), Appearance of strong C=O stretch (~1730 cm⁻¹) | Formation of ester linkages |

| HPLC | Decrease in inosine peak area, Increase in product peak area | Conversion of reactant to product |

| ¹H NMR Spectroscopy | Disappearance of ribose -OH signals, Appearance of benzoate aromatic signals | Benzoylation of hydroxyl groups |

Theoretical and Computational Chemistry Studies on Inosine 2 ,3 ,5 Tribenzoate

Quantum Chemical Investigations of Electronic Structure and Conformation

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules like Inosine (B1671953) 2',3',5'-tribenzoate at the atomic level. These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods, can provide detailed insights into the molecule's electronic structure and conformational preferences.

The introduction of three bulky benzoyl groups at the 2', 3', and 5' positions of the ribose sugar dramatically influences the molecule's geometry and electronic distribution compared to unsubstituted inosine. Quantum chemical calculations can precisely model these effects. For instance, these calculations can determine the preferred conformation of the ribose ring (puckering), the orientation of the hypoxanthine (B114508) base relative to the sugar (the glycosidic torsion angle), and the rotational barriers of the benzoyl groups.

Studies on related nucleosides demonstrate that such calculations can elucidate the impact of substituent groups on the electronic properties of the molecule. For Inosine 2',3',5'-tribenzoate, quantum chemical methods could be employed to calculate atomic charges, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity and its potential for non-covalent interactions. While direct data for this compound is scarce, the table below illustrates the type of data that quantum chemical calculations can provide for a nucleoside derivative.

| Electrostatic Potential Map | Visualization of charge distribution on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of organic reactions due to its balance of accuracy and computational cost. For this compound, DFT would be instrumental in understanding its synthesis and reactivity.

The formation of this compound involves the benzoylation of inosine. DFT calculations can model the entire reaction pathway, identifying the structures and energies of reactants, transition states, and products. This allows for a detailed understanding of the reaction's kinetics and thermodynamics. For example, DFT can be used to investigate the regioselectivity of the benzoylation, explaining why the hydroxyl groups at the 2', 3', and 5' positions are acylated. Studies on the regioselective acylation of other nucleosides have successfully used DFT to rationalize the observed product distributions. researchgate.netnih.gov

Furthermore, DFT can be used to study the hydrolysis of the benzoate (B1203000) esters, providing insights into the stability of this compound under different conditions. The calculated activation energies for these reactions can predict the compound's shelf-life and its behavior in various chemical environments. Research on related compounds has shown that DFT is a reliable method for predicting the reactivity of nucleoside analogs. benthamscience.com

Table 2: Application of DFT in Studying Nucleoside Acylation

| DFT Application | Information Gained | Relevance to this compound |

|---|---|---|

| Transition State Search | Geometry and energy of the highest energy point along the reaction coordinate. | Determines the activation energy and rate of benzoylation. |

| Reaction Energy Profile | Energies of all intermediates and transition states. | Provides a complete thermodynamic and kinetic picture of the synthesis. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions in the transition state. | Explains the electronic factors controlling regioselectivity. |

| Solvent Modeling | Calculation of reaction energetics in different solvents. | Predicts how the reaction environment affects the yield and selectivity of the synthesis. |

Molecular Dynamics Simulations for Understanding Molecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with their environment over time. nih.gov For this compound, MD simulations can provide insights that are complementary to the static picture offered by quantum chemical calculations.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal its conformational flexibility. It would show how the ribose ring puckers and how the benzoyl groups move and interact with each other and with solvent molecules. This is particularly important for a molecule with bulky and relatively flexible substituents.

Moreover, MD simulations are extensively used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids. nih.gov If this compound were to be investigated as a potential ligand for a biological target, MD simulations could be used to model its binding to the active site. These simulations can predict the binding mode, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions, and pi-stacking) that stabilize the complex. While no such studies have been reported for this compound, research on other inosine analogs has demonstrated the utility of MD in understanding their biological interactions.

Table 3: Insights from Molecular Dynamics Simulations

| Simulation Type | Key Findings | Application to this compound |

|---|---|---|

| Solvated Molecule Simulation | Conformational landscape, solvent accessible surface area, and radial distribution functions. | Understanding its behavior and solubility in different solvents. |

| Protein-Ligand Docking followed by MD | Binding pose stability, interaction lifetimes, and conformational changes upon binding. | Predicting its potential as a ligand for a specific protein target. |

| Free Energy Calculations (e.g., MM/PBSA, FEP) | Calculation of the binding affinity. | Quantifying the strength of its interaction with a biological receptor. |

Computational Approaches to Predict Reactivity and Selectivity in Inosine Derivatization

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of chemical reactions, which is highly relevant for the synthesis of inosine derivatives like the 2',3',5'-tribenzoate. These predictive models can significantly reduce the experimental effort required to optimize synthetic routes.

For the derivatization of inosine, a key challenge is achieving regioselectivity, for instance, acylating specific hydroxyl groups while leaving others unprotected. Computational models can predict the most likely sites of reaction based on the electronic and steric properties of the inosine molecule. Methods like Fukui function analysis, derived from DFT, can identify the most nucleophilic or electrophilic sites in a molecule, thus predicting where a reaction is most likely to occur.

Machine learning models are also emerging as powerful tools for predicting the outcomes of chemical reactions. By training on large datasets of known reactions, these models can learn the complex interplay of factors that determine reactivity and selectivity. While a model specifically for inosine derivatization might not exist, general-purpose reaction prediction tools could potentially be applied to suggest optimal conditions for the synthesis of this compound or other desired derivatives.

The table below summarizes some computational approaches that could be used to predict the reactivity and selectivity of inosine derivatization.

Table 4: Computational Tools for Predicting Reactivity and Selectivity

| Computational Method | Principle | Application in Inosine Derivatization |

|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | Reactivity is governed by the interaction of the HOMO of the nucleophile and the LUMO of the electrophile. | Predicts the relative reactivity of the different hydroxyl groups of inosine. |

| Fukui Function Analysis | Identifies the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. | Pinpoints the most reactive hydroxyl group for acylation. |

| Transition State Modeling (DFT) | Calculation of activation energies for competing reaction pathways. | Quantitatively predicts the regioselectivity of benzoylation. |

| Machine Learning Models | Statistical learning from large datasets of chemical reactions. | Predicts the optimal reagents and conditions for a desired derivatization. |

Q & A

How is Inosine 2',3',5'-tribenzoate synthesized, and what are the critical steps to ensure regioselective benzoate protection?

Basic Research Focus

The synthesis of this compound involves selective acylation of the hydroxyl groups on the ribose moiety of inosine. A key challenge is achieving regioselectivity to avoid undesired protection of the 5'-OH group (critical for downstream modifications). A common strategy employs benzoyl chloride in anhydrous pyridine, leveraging steric and electronic effects to prioritize protection at the 2',3', and 5' positions. Reaction monitoring via thin-layer chromatography (TLC) and quenching with ice-cold water are critical steps to prevent over-acylation. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing benzoyl proton signals (δ 7.4–8.1 ppm) and ribose anomeric proton shifts (δ 5.8–6.2 ppm) .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Focus

Characterization relies on a combination of NMR (¹H, ¹³C, DEPT-135) to confirm benzoyl group attachment and ribose stereochemistry. For example, the ¹³C NMR spectrum typically shows carbonyl carbons at ~165 ppm for benzoyl groups. Mass spectrometry (ESI-TOF or MALDI-TOF) is used to verify molecular weight (e.g., C₃₄H₂₉N₄O₈, exact mass 645.19). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, with retention times calibrated against known standards .

How does this compound serve as an intermediate or impurity in pharmaceutical syntheses, and what analytical approaches ensure its detection?

Advanced Research Focus

this compound is identified as a process-related impurity in nucleoside analog drugs (e.g., clofarabine). Its detection requires reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) to distinguish it from structurally similar intermediates. For example, chromatographic separation using a C18 column (acetonitrile/0.1% formic acid gradient) resolves the compound at ~12.3 minutes. Quantitation limits (LOQ < 0.1%) adhere to ICH Q3A guidelines, with impurity profiling critical for regulatory compliance .

What role does this compound play in studying nucleotide metabolism, particularly in adenosine and inosine pathways?

Advanced Research Focus

The tribenzoate derivative is used to investigate adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) activity. By blocking ribose hydroxyl groups, it prevents enzymatic degradation, enabling isolation of specific metabolic steps. For instance, in in vitro assays, the compound’s stability in plasma (t½ > 24 hrs) contrasts with unprotected inosine (t½ < 1 hr), highlighting ADA’s substrate specificity. Metabolite tracking via radiolabeled [³H]-inosine or LC-MS/MS reveals conversion to hypoxanthine and uric acid, key markers in purine salvage pathways .

How can researchers optimize experimental designs to mitigate challenges in using this compound in oligonucleotide synthesis?

Advanced Research Focus

In RNA ligation workflows, the tribenzoate group protects the 2',3',5' hydroxyls during solid-phase synthesis, preventing unwanted side reactions. Critical parameters include:

- Deprotection conditions : Use concentrated ammonium hydroxide (28% v/v) at 55°C for 16 hrs to cleave benzoyl groups without strand scission.

- Ligation efficiency : Monitor via PAGE electrophoresis; incomplete deprotection reduces ligation yields by ~40%.

- Adapter compatibility : Pair with dideoxy-blocked reverse primers (e.g., 3'-ddC) to prevent nonspecific elongation, as demonstrated in N+1 transcript studies .

What are the best practices for documenting the use of this compound in experimental protocols to ensure reproducibility?

Methodological Guidance

Adhere to ICMJE standards by reporting:

- Chemical specifications : Manufacturer, purity (≥98% by HPLC), lot number, and storage conditions (−20°C in desiccated amber vials).

- Safety data : Include CAS 6741-88-4, LD₅₀ (oral rat: >2000 mg/kg), and handling precautions (use nitrile gloves, fume hood).

- Analytical validation : Provide raw NMR/HPLC data in supplementary materials and reference internal standards (e.g., USP inosine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.